Glutaric acid is an alpha,omega-dicarboxylic acid that is a linear five-carbon dicarboxylic acid. It has a role as a human metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a glutarate(1-) and a glutarate.
Glutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glutaric acid is a metabolite found in the aging mouse brain.
C5H8O4
COOH(CH2)3COOH
Glutaric acid
CAS No.: 68937-69-9
Cat. No.: VC13287026
Molecular Formula: C5H8O4
C5H8O4
COOH(CH2)3COOH
Molecular Weight: 132.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68937-69-9 |
---|---|
Molecular Formula | C5H8O4 C5H8O4 COOH(CH2)3COOH |
Molecular Weight | 132.11 g/mol |
IUPAC Name | pentanedioic acid |
Standard InChI | InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) |
Standard InChI Key | JFCQEDHGNNZCLN-UHFFFAOYSA-N |
SMILES | C(CC(=O)O)CC(=O)O |
Canonical SMILES | C(CC(=O)O)CC(=O)O |
Boiling Point | 576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992) 200 °C @ 20 MM HG 303.00 °C. @ 760.00 mm Hg |
Colorform | LARGE, MONOCLINIC PRISMS COLORLESS CRYSTALS |
Melting Point | 207.5 °F (NTP, 1992) 97.5-98 °C 95.8 °C 98 °C |
Introduction
Chemical Structure and Physicochemical Properties
Glutaric acid is characterized by a linear carbon chain with carboxyl groups at both termini () . Its IUPAC name, pentanedioic acid, reflects its five-carbon backbone. The compound’s molecular weight is 132.12 g/mol, and it exists as a colorless, crystalline solid at room temperature . Key physical properties include:
Property | Value |
---|---|
Melting Point | 95–98°C |
Boiling Point | 200°C (decomposes) |
Density | 1.429 g/cm³ |
Solubility | Water, alcohol, benzene |
pKa Values | 4.34 (first), 5.41 (second) |
The odd-numbered carbon chain contributes to unique material properties, such as reduced polymer crystallinity and enhanced elasticity in derivatives . Its high solubility in water (≈500 g/L at 20°C) facilitates applications in aqueous formulations .
Synthesis and Industrial Production
Traditional Chemical Methods
Historically, glutaric acid was synthesized via:
-
Malonic Ester Synthesis: Reacting diiodomethane with diethyl malonate, followed by hydrolysis .
-
Ring-Opening of Butyrolactone: Using potassium cyanide to form a nitrile intermediate, subsequently hydrolyzed to the diacid .
-
Oxidation of Cyclopentene: Catalyzed by tungsten-based systems with hydrogen peroxide, yielding up to 85% efficiency .
Biobased and Sustainable Approaches
Recent innovations emphasize green chemistry:
-
Fermentation of Glucose: Corynebacterium glutamicum strains engineered to produce α-ketoglutaric acid, which is chemically reduced to glutaric acid (68.3 g/L yield) .
-
Amino Acid Conversion: Glutamic acid from agricultural byproducts (e.g., sugar beet vinasse) is diazotized and reduced using hypophosphite, achieving 80–95% purity .
Industrial-Scale Production
A Chinese patent (CN103755545A) details a cost-effective method using glutamic acid, inorganic acids, and hypophosphite at 0–40°C, enabling large-scale manufacturing with minimal environmental impact .
Applications in Industry and Medicine
Polymer and Resin Production
Glutaric acid is a precursor for:
-
Polyesters and Polyamides: Its odd-chain structure reduces crystallinity, enhancing flexibility in textiles and packaging .
-
Plasticizers: Hydrogenated derivatives improve thermoplastic durability .
Pharmaceuticals and Biomedicine
-
Drug Intermediates: Used in synthesizing antivirals and anticonvulsants .
-
Metabolic Research: Elevated levels correlate with glutaric acidemia type I (GA1), a neurogenetic disorder caused by glutaryl-CoA dehydrogenase deficiency . GA1 manifests in encephalopathy, striatal degeneration, and macrocephaly, with a prevalence of 1:100,000 .
Food and Cosmetics
-
Acidulant: Potential replacement for citric acid in beverages, pending regulatory approval .
-
Chelating Agent: Enhances stability in cleaners and personal care products .
Environmental and Economic Considerations
Biobased vs. Petrochemical Production
Life cycle assessments reveal:
-
Lower Impact: Biobased N-methylpyrrolidone (NMP) reduces emissions by 40% compared to petrochemical routes .
-
Challenges: Acrylonitrile (ACN) production remains more efficient via fossil fuels, necessitating process optimization .
Market Trends
The glutaric acid market is projected to grow at 6.2% CAGR (2024–2030), driven by:
-
Pharmaceutical Demand: Especially in Asia-Pacific, where healthcare expenditure rises by 8% annually .
-
Sustainable Polymers: Bio-derived polyesters account for 12% of the global polymer market .
Future Directions and Research
Metabolic Engineering
Strain optimization in C. glutamicum could boost titers beyond 68.3 g/L, leveraging CRISPR-Cas9 for pathway regulation .
Therapeutic Innovations
Gene therapy trials targeting GCDH in GA1 patients aim to restore enzyme activity, with preclinical success in murine models .
Green Chemistry
Electrocatalytic oxidation of cyclopentene, using renewable HO, promises to reduce energy consumption by 30% in glutaric acid synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume